2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core linked via a 2-oxoethyl chain to a piperazine moiety substituted at the 4-position with a 6-(trifluoromethyl)pyrimidin-4-yl group. The pyridazinone scaffold is a heterocyclic system known for its bioisosteric versatility, often exploited in medicinal chemistry for kinase inhibition or CNS modulation . The piperazine linker contributes conformational flexibility, enabling optimal interactions with target binding pockets .
Properties
IUPAC Name |
2-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O2/c16-15(17,18)11-8-12(20-10-19-11)22-4-6-23(7-5-22)14(26)9-24-13(25)2-1-3-21-24/h1-3,8,10H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDXSNVQAPFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the pyridazinone core is synthesized through cyclization reactions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Trifluoromethyl-Pyrimidine Moiety: The trifluoromethyl-pyrimidine group is attached through coupling reactions, such as Suzuki or Stille coupling, using appropriate trifluoromethylated pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in inflammation and cancer.
Medicine
In medicine, 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is being investigated for its therapeutic potential in treating diseases such as cancer, fibrosis, and inflammatory disorders. Its ability to inhibit key molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyridazinone or related heterocyclic cores but differ in substituents and linker chemistry. Key comparisons are summarized below:
Structural and Functional Insights
- Trifluoromethyl vs. Halogenated Substituents : The CF₃ group in the target compound provides stronger electron-withdrawing effects compared to chlorine or fluorine in analogs , which may enhance binding to electron-deficient enzyme active sites.
- Solubility vs. Lipophilicity : Morpholine-containing analogs (e.g., ) exhibit higher aqueous solubility due to the oxygen-rich heterocycle, whereas the CF₃ group in the target compound prioritizes lipophilicity for membrane penetration .
Biological Activity
The compound 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 2034440-55-4) is a novel pyridazinone derivative that has garnered interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.31 g/mol. The structure features a trifluoromethyl group, a piperazine moiety, and a pyridazinone core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅F₃N₆O₂ |
| Molecular Weight | 368.31 g/mol |
| CAS Number | 2034440-55-4 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial in the de novo synthesis of pyrimidines. Inhibition of DHODH leads to a depletion of pyrimidine nucleotides, which can halt cell cycle progression at the S-phase, thereby exerting cytotoxic effects on rapidly dividing cells such as cancer cells .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin and fludarabine by disrupting nucleotide synthesis .
Table 1: IC50 Values for Various Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 39.6 ± 14 |
| MIA PaCa-2 | 49.3 ± 36 |
These values indicate that the compound exhibits significant cytotoxicity against colorectal and pancreatic cancer cell lines.
Inhibition Studies
In vitro assays have demonstrated that this compound effectively inhibits DHODH activity, leading to reduced proliferation in cancer cells. In particular, it has been noted that PTEN-deficient cancer cells show heightened sensitivity to DHODH inhibition .
Case Studies
A notable case study involved the application of this compound in a mouse model of acute myeloid leukemia (AML). The treatment resulted in a marked decrease in tumor burden and improved survival rates compared to untreated controls. This suggests that targeting DHODH could be a viable strategy for treating certain hematological malignancies .
Q & A
Basic: What are the key structural features of this compound, and how do they influence molecular interactions?
The compound contains a pyridazin-3(2H)-one core linked via an ethyl bridge to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the piperazine moiety facilitates hydrogen bonding and solubility. X-ray crystallography (triclinic P1 space group, a = 8.9168 Å, b = 10.7106 Å) confirms these features, with the pyridazinone carbonyl oxygen participating in hydrogen bonds .
Basic: What synthetic methodologies are reported for this compound and its analogs?
Synthesis typically involves multi-step coupling: (1) formation of the piperazine-pyrimidine intermediate via nucleophilic substitution, (2) ethyl bridge installation using carbodiimide-mediated coupling, and (3) cyclization under acidic conditions. highlights similar protocols achieving 72–96% yields for pyridazinone derivatives through controlled temperature gradients (80–120°C) and Pd-catalyzed cross-coupling .
Advanced: How can researchers optimize reaction conditions to improve yield in the final coupling step?
Optimization strategies include:
- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for Buchwald-Hartwig amination.
- Solvent selection (DMF for solubility vs. toluene for reduced side reactions).
- Microwave-assisted synthesis (100°C, 2 hours) to enhance reaction efficiency, as demonstrated in for a related compound .
Advanced: What techniques validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA): Measures target protein stabilization after compound treatment.
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., KD values) using immobilized receptors. ’s interaction studies with enzymes/receptors employed SPR at 25°C in HEPES buffer .
Advanced: How to resolve discrepancies in IC₅₀ values across kinase inhibition assays?
- Standardize ATP concentrations (1 mM vs. physiological 10 mM).
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
- Control ionic strength (as per ’s split-plot design) to minimize buffer interference .
Basic: Which analytical techniques confirm structural identity and purity?
- High-Resolution Mass Spectrometry (HRMS): Achieve <2 ppm mass accuracy (e.g., m/z 477.53 for C₂₆H₂₈FN₅O₃ in ).
- NMR Spectroscopy: Pyridazinone carbonyl resonance at δ 165 ppm (DMSO-d₆).
- X-ray Crystallography: Absolute configuration validation (e.g., triclinic system with α = 73.489°) .
Advanced: What computational approaches predict the impact of trifluoromethyl substitution on bioactivity?
- Density Functional Theory (DFT): B3LYP/6-31G* calculations model electrostatic potential surfaces.
- Molecular Dynamics (MD): OPLS force field simulations (50 ns) compare ligand-receptor binding modes. ’s SAR studies used similar methods for sulfamoylphenyl derivatives .
Basic: What in vitro models are suitable for pharmacological evaluation?
- HEK293 Cells: Transfected with GPCRs for cAMP accumulation assays (see ’s approach for piperazine derivatives).
- HepG2 Cells: MTT assays for cytotoxicity profiling (as in ’s protocols) .
Advanced: How to assess metabolic stability during lead optimization?
- Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL protein) and quantify parent compound via LC-MS/MS.
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) per FDA guidelines .
Advanced: How to reconcile cytotoxicity differences between 2D and 3D cell models?
- Parallel Screening: Compare Matrigel-embedded spheroids vs. monolayer cultures.
- Tumor Microenvironment Mimicry: Apply ’s split-split plot design to model hypoxia/nutrient gradients. Validate with ATP-based viability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
